3,4-Dimethylthiophene
Overview
Description
3,4-Dimethylthiophene is a thiophene derivative, where thiophene derivatives are aromatic five-membered ring compounds with one sulfur atom. These compounds find applications across medicinal chemistry due to their various bioactivities, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Furthermore, thiophenes are employed in organic materials thanks to their electronic properties, and in organic synthesis as valuable intermediates. The synthesis of thiophene derivatives has thus attracted considerable attention, leading to the development of numerous synthetic methods, including modified and improved known methods as well as novel approaches (Xuan, 2020).
Synthesis Analysis
The synthesis of thiophene derivatives, including 3,4-Dimethylthiophene, involves a variety of approaches. Recent advancements in synthesis highlight the modification of known methods such as the Gewald and Fiesselmann methods, alongside the discovery of novel methods. These advancements aim at improving efficiency, versatility, and the adoption of environmentally friendly procedures (Xuan, 2020).
Molecular Structure Analysis
While specific studies on the molecular structure analysis of 3,4-Dimethylthiophene were not directly found, thiophene derivatives are known for their unique optical and electronic properties. These properties are crucial for their applications in fields like photonics and electronics, driving the synthesis and modification of thiophene-based molecular architectures (Gendron & Vamvounis, 2015).
Chemical Reactions and Properties
Halo-substituted alkylthiophenes, closely related to dimethylthiophenes, exhibit a wide range of reactivity, forming diverse derivatives useful in materials chemistry. The review by Gendron and Vamvounis (2015) covers advances in the synthesis and reactivity of these systems, providing a foundation for the design of complex thiophene-based architectures for the next generation of materials in photonics and electronics.
Physical Properties Analysis
The literature search did not yield specific results for the physical properties of 3,4-Dimethylthiophene. Generally, the physical properties of thiophene derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure, particularly the position and type of substituents on the thiophene ring.
Chemical Properties Analysis
Thiophene derivatives, including 3,4-Dimethylthiophene, exhibit varied chemical properties based on their structure. These properties influence their reactivity, stability, and suitability for use in organic synthesis and applications in medicinal chemistry and materials science. The chemical properties are determined by the thiophene core structure, substituents, and the presence of functional groups (Xuan, 2020).
Scientific Research Applications
Synthesis and Catalysis
3,4-Dimethylthiophene has been involved in various synthetic processes. For instance, it has been used in the preparation of compounds like 3-Methoxy-2,5-dimethylthiophene and 3,4-dimethoxy-2,5-dimethylthiophene, facilitated by Cu(I)Br as a catalyst (Peeters, Jacobs, Eevers, & Geise, 1994). This showcases its role in facilitating complex organic transformations.
Organic Chemistry and Bond Formation
In organic chemistry, 3,4-Dimethylthiophene has been pivotal in studying C-H bond activation and C-C bond formation. For example, its reaction with TpMe2Ir compounds led to the formation of complex thiophenic structures, highlighting its utility in exploring organic reaction mechanisms (Paneque, Poveda, Carmona, & Salazar, 2005).
Electrochemical Studies
3,4-Dimethylthiophene derivatives have been subjects in electrochemical studies. For instance, the interaction of 3,4-dibenzyl-2,5-dimethylthiophene-S-oxide with DNA was investigated using an electrochemical DNA biosensor, revealing insights into DNA damage mechanisms (Brett, Silva, Fujii, Mataka, & Thiemann, 2003).
Photovoltaic and Material Science
In the field of photovoltaics and material science, 3,4-Dimethylthiophene has contributed significantly. For example, poly(3,4-dialkylthiophene) films, synthesized using 3,4-Dimethylthiophene, exhibited unique electrical and optical properties, crucial for the development of new photovoltaic materials (Yoshino, Manda, Sawada, Morita, Takahashi, Sugimoto, & Onoda, 1989).
Antimicrobial Research
There has been research into the antimicrobial properties of compounds derived from 3,4-Dimethylthiophene. The synthesis of novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives, with promising antimicrobial results, highlights its potential in medicinal chemistry (Kheder & Mabkhot, 2012).
Safety And Hazards
Future Directions
In recent research, poly (3,4-dimethylthiophene) (PDMT) has been employed as a cathode material for aluminum ion batteries . By innovatively modifying the thiophene ring with methyl groups, PDMT adjusts local charge density and electron delocalization, boosting electrochemical reactivity and cycling stability . This research addresses the stability challenges in aluminum ion batteries and shows promise for future applications .
properties
IUPAC Name |
3,4-dimethylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8S/c1-5-3-7-4-6(5)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSFYJDZKSRMKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
85701-86-6 | |
Record name | Thiophene, 3,4-dimethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85701-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40212549 | |
Record name | 3,4-Dimethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow liquid; Savoury roasted onion aroma | |
Record name | 3,4-Dimethylthiophene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2087/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
144.00 to 146.00 °C. @ 760.00 mm Hg | |
Record name | 3,4-Dimethylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032980 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
Record name | 3,4-Dimethylthiophene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2087/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.002-1.008 (20°) | |
Record name | 3,4-Dimethylthiophene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2087/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3,4-Dimethylthiophene | |
CAS RN |
632-15-5 | |
Record name | 3,4-Dimethylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=632-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,4-Dimethylthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dimethylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | 3,4-DIMETHYLTHIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96Q084Q43E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3,4-Dimethylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032980 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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